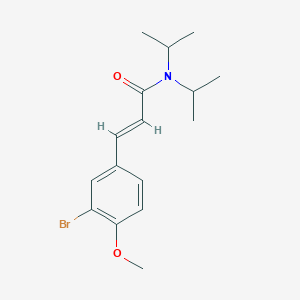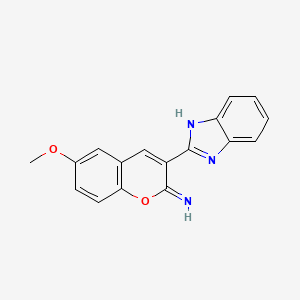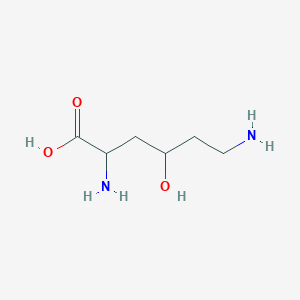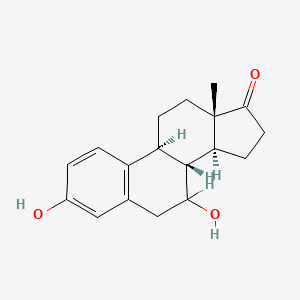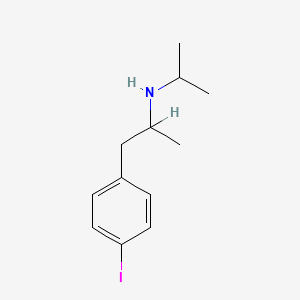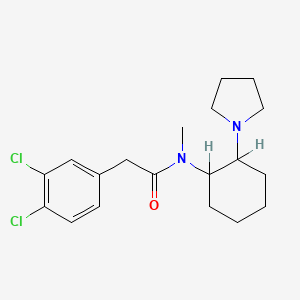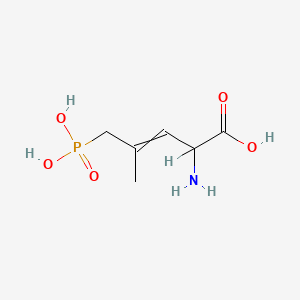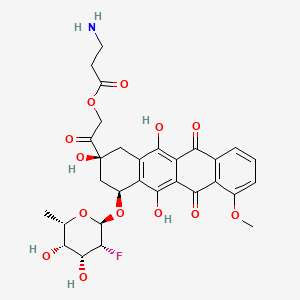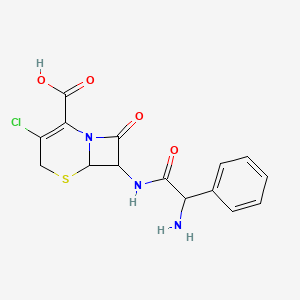
Lilly 99638
Descripción general
Descripción
Semisynthetic, broad-spectrum antibiotic derivative of CEPHALEXIN.
Aplicaciones Científicas De Investigación
Publishing Practices in Pharmaceutical Research
Eli Lilly and Company, known as Lilly, has been proactive in establishing transparent publishing practices for research, especially regarding their own drug developments. They emphasize the importance of disclosing all research results, favorable or unfavorable, in an accurate and balanced manner. This approach is crucial in scientific research to maintain the integrity and reliability of findings (Dowsett, Van Campen, & Bednar, 2010).
Innovations in Drug Discovery
Lilly Research Laboratories have been involved in advancing drug discovery methods. They employ a blend of classic phenotypic and target-directed strategies, which has shown potential in enhancing the success rate of discovering first-in-class drugs. This approach indicates a significant contribution to the field of pharmaceutical research and drug development (Lee et al., 2012).
Academia-Industry Partnerships
The Lilly Research Award Program (LRAP) exemplifies successful academia-industry partnerships. It facilitates collaboration between academic researchers and Lilly scientists on novel, impactful projects in areas like innovative continuous flow chemistry. This model has been beneficial for advancing shared research goals and knowledge exchange (Mateos, 2019).
Global Research and Development Efforts
Lilly has been instrumental in global research and development, conducting clinical trials and maintaining research facilities in various countries. Their efforts have led to breakthroughs in modern medicine, such as the development of the world's first antibiotic and the first human insulin (Byrd & Dorsey, 2002).
Collaborative Models in Drug Discovery
Lilly Research Laboratories have hosted symposiums exploring new business models for research and development. These discussions focus on evolving dynamics between academia, industry, and funders, aiming to bring innovation to the drug discovery sector (Macdonald et al., 2013).
Propiedades
Nombre del producto |
Lilly 99638 |
|---|---|
Fórmula molecular |
C15H14ClN3O4S |
Peso molecular |
367.8 g/mol |
Nombre IUPAC |
7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23) |
Clave InChI |
QYIYFLOTGYLRGG-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl |
Sinónimos |
5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3-chloro-8-oxo-, (6R-(6alpha,7beta(R*)))- Ceclor Cefaclor Cefaclor Anhydrous Cefaclor Monohydrate Keclor Lilly 99638 S 6472 S-6472 S6472 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-[1-(2-furanylmethyl)-5-tetrazolyl]propyl-(2-phenylethyl)amino]methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B1204556.png)
![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1204557.png)
![2-[[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio]acetic acid ethyl ester](/img/structure/B1204558.png)
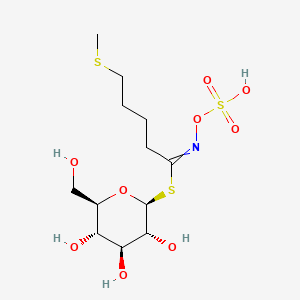
![N-(2-furanylmethyl)-2-[(4-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B1204560.png)
![4-Chloro-6-[4-[(4-methylphenyl)-oxomethyl]-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1204561.png)
